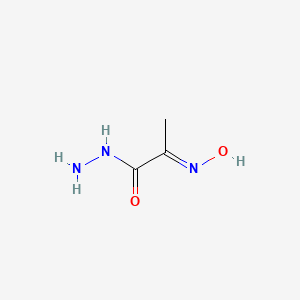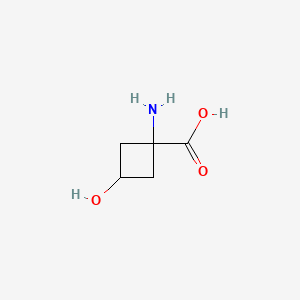![molecular formula C13H14O2 B3252396 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2167179-03-3](/img/structure/B3252396.png)
4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid
説明
4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound with the CAS Number: 2167179-03-3 . It has a molecular weight of 202.25 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of this compound and similar compounds has been explored in the context of creating new sp3-rich chemical space . The strategy involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic structure with a phenyl group attached . The exact structure would require more specific information or computational analysis.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the current search results.科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally related to 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid, have been studied for their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. These acids, at concentrations below desired yields, damage cell membranes and decrease microbial internal pH, presenting challenges for biorenewable chemical production. Understanding these effects can guide the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is crucial for producing bio-based plastics. Research has explored new solvents, including ionic liquids and improvements to traditional amine-based systems, for this purpose. These developments aim to enhance the economic feasibility of extracting carboxylic acids at low concentrations, which is relevant for environmental and industrial processes (Sprakel & Schuur, 2019).
Corrosion Studies
Carboxylic acids are implicated in the corrosion of metals, with studies highlighting their presence in the atmosphere and their role in the corrosion of copper. This research is significant for understanding material degradation in various industrial applications and for developing strategies to mitigate acid-induced corrosion (Bastidas & La Iglesia, 2007).
Anticancer Research
Derivatives of carboxylic acids, such as cinnamic acid and its phenolic analogues, have been investigated for their anticancer properties. These compounds, through various chemical functionalities, have shown potential as antitumor agents. The exploration of cinnamic acid derivatives underscores the medicinal value of carboxylic acids and their potential in developing new anticancer therapies (De, Baltas, & Bedos-Belval, 2011).
Bioisosteres for Drug Design
Carboxylic acid bioisosteres are explored for improving the pharmacological profiles of drugs, addressing issues like toxicity, metabolic stability, and membrane permeability. This research highlights the role of carboxylic acid functional groups in drug design, emphasizing the search for novel bioisosteres that can overcome challenges associated with carboxylic acid-containing drugs (Horgan & O’ Sullivan, 2021).
Safety and Hazards
The safety information available indicates that 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-phenylbicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11(15)13-7-6-12(8-13,9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRCVXIQZGOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2167179-03-3 | |
| Record name | 4-phenylbicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B3252393.png)


![Phenanthro[9,10-b]pyridine](/img/structure/B3252415.png)
